Aluminum trifluoromethanesulfonate

Descripción

Significance of Aluminum Trifluoromethanesulfonate (B1224126) as a Lewis Acid Catalyst

The primary significance of aluminum trifluoromethanesulfonate lies in its function as a powerful and versatile Lewis acid catalyst. samaterials.com Lewis acids are crucial in catalysis, facilitating a wide array of chemical reactions by accepting an electron pair. uj.ac.za Traditional Lewis acids, such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃), are effective but often need to be used in stoichiometric amounts and are sensitive to moisture, being destroyed during aqueous workup procedures. uj.ac.zafrontiersin.org

In contrast, this compound (Al(OTf)₃) presents several advantages. It is a strong, stable, and oxophilic (oxygen-loving) Lewis acid that is notably water-tolerant, allowing for its use in less stringent conditions and enabling easier recovery and reuse. uj.ac.zaresearchgate.net This stability, even in the presence of water, is a significant advancement, as it circumvents the need for strictly anhydrous reaction environments often required for traditional Lewis acids. frontiersin.org The triflate anion (CF₃SO₃⁻), being a weakly coordinating counterion, contributes to the high Lewis acidity of the aluminum center. researchgate.net

The catalytic efficacy of Al(OTf)₃ has been demonstrated in a diverse range of organic reactions. researchgate.netchemicalbook.com It is a highly effective catalyst for Friedel-Crafts acylations and alkylations, fundamental processes for forming carbon-carbon bonds with aromatic compounds. uj.ac.zachemicalbook.com Furthermore, its applications extend to:

Epoxide Ring-Opening: Al(OTf)₃ is exceptionally effective, even at parts-per-million (ppm) levels, for the ring-opening of epoxides with alcohols and amines. uj.ac.zarsc.org

Cycloisomerization: It catalyzes the regioselective cycloisomerization of unsaturated alcohols to produce cyclic ethers. sigmaaldrich.comnih.govsigmaaldrich.com

Carbonylations: It serves as a co-catalyst in palladium-catalyzed methoxycarbonylation reactions. researchgate.netsigmaaldrich.comsigmaaldrich.com

Heterocyclic Synthesis: The compound is widely utilized in the synthesis of various heterocyclic structures. samaterials.com

Acylations and Silylations: It efficiently catalyzes the acylation of alcohols and phenols and the silylation of α-hydroxyphosphonates. researchgate.netresearchgate.net

The ability to function in catalytic amounts, coupled with its recyclability, makes this compound a more sustainable and efficient alternative to many classical Lewis acids. uj.ac.za

| Property | This compound (Al(OTf)₃) | Traditional Lewis Acids (e.g., AlCl₃, BF₃) |

| Catalyst Loading | Often effective in catalytic amounts, even at ppm levels. uj.ac.zarsc.org | Typically required in stoichiometric amounts. uj.ac.za |

| Water Tolerance | Stable and active in the presence of water; recyclable. uj.ac.zaresearchgate.net | Highly sensitive to moisture; destroyed by water. uj.ac.zafrontiersin.org |

| Handling | Solid, stable compound. chembk.comchembk.com | Often corrosive and require handling under anhydrous conditions. frontiersin.org |

| Reusability | Can be recovered and reused without significant loss of activity. uj.ac.zaresearchgate.net | Destroyed during aqueous workup, preventing reuse. uj.ac.za |

Historical Context of this compound Synthesis and Early Applications

The preparation of this compound was a significant development, providing chemists with a new and powerful catalytic tool. The compound is generally synthesized through the reaction of an aluminum source with trifluoromethanesulfonic acid (triflic acid). chembk.comchembk.com A common laboratory-scale preparation involves reacting aluminum trichloride (B1173362) or aluminum tribromide with triflic acid under anhydrous conditions with heating. chemicalbook.com Alternative synthetic routes from starting materials like triethylaluminum, aluminum carbide, and aluminum isopropoxide have also been described. chemicalbook.com

Early investigations into the utility of this compound centered on its application in classic Lewis acid-catalyzed reactions. One of the first and most prominent areas of its use was in Friedel-Crafts chemistry. chemicalbook.comacs.org Researchers demonstrated its effectiveness in catalyzing the acylation of aromatic compounds like benzene (B151609) and toluene (B28343) with various acyl chlorides. chemicalbook.com It was also applied to Friedel-Crafts alkylation reactions. chemicalbook.com These early studies established Al(OTf)₃ as a competent Lewis acid, setting the stage for broader exploration of its catalytic potential. acs.org

Evolution of Research Trends for this compound

Research involving this compound has evolved considerably from its initial use in fundamental organic reactions. While early work focused on its role in Friedel-Crafts chemistry, subsequent research has broadened its application scope, highlighting its efficiency, selectivity, and stability in more complex and varied transformations. uj.ac.zaacs.org

A significant trend has been the use of Al(OTf)₃ in very low catalytic loadings. Studies have shown that it can be an extremely effective catalyst at ppm levels for reactions such as the ring-opening of epoxides, demonstrating its high catalytic turnover and efficiency. uj.ac.zaresearchgate.netrsc.org This move towards lower catalyst concentrations is a key aspect of developing more sustainable and cost-effective chemical processes.

Another major area of development is its use as a co-catalyst in transition metal-catalyzed reactions. For instance, Al(OTf)₃ has been successfully employed as a promoter in palladium-catalyzed methoxycarbonylation reactions, where it enhances catalyst activity and stability. researchgate.netresearchgate.netsigmaaldrich.com This demonstrates a shift towards cooperative catalysis, where the Lewis acidity of the aluminum compound complements the reactivity of a transition metal center. rsc.org

The development of supported catalysts represents another important research direction. To improve catalyst recovery and reusability, researchers have prepared polystyrene-supported aluminum triflate. researchgate.net This polymeric catalyst can be easily filtered from the reaction mixture and reused multiple times without a significant drop in its catalytic efficiency, addressing key principles of green chemistry. researchgate.net

More recently, research has explored the use of this compound in the synthesis of novel materials, such as ionic liquids. frontiersin.org Trifloaluminate ionic liquids, synthesized from Al(OTf)₃, have been shown to be effective, recyclable Lewis acidic catalysts for reactions like chromane (B1220400) synthesis. frontiersin.org This expansion into materials science and specialized catalytic systems underscores the continuing evolution of research on this versatile compound. samaterials.com

| Era | Key Research Focus | Examples of Applications |

| Early Studies | Establishing fundamental Lewis acidity and catalytic activity. | Friedel-Crafts alkylation and acylation. chemicalbook.comacs.org |

| Mid-Evolution | Exploring broader reaction scope and efficiency. | Ring-opening of epoxides at ppm levels, acylation of alcohols, synthesis of aminophosphonates. uj.ac.zaresearchgate.netrsc.org |

| Contemporary Research | Cooperative catalysis, sustainable chemistry, and new materials. | Co-catalyst in Pd-catalyzed reactions, polystyrene-supported catalysts, synthesis of trifloaluminate ionic liquids. frontiersin.orgresearchgate.netsigmaaldrich.com |

Scope of the Review on this compound Research

This review provides a focused examination of the chemical compound this compound. The scope is strictly limited to its chemical properties and applications within advanced research, adhering to the outlined sections. The primary focus is on its significance as a Lewis acid catalyst, tracing its historical synthesis and early uses, and detailing the evolution of research trends. The content provides detailed research findings and data tables to illustrate its properties and catalytic applications. Excluded from this review are topics such as dosage or administration information and safety or adverse effect profiles, to maintain a clear focus on the chemical and catalytic aspects of the compound.

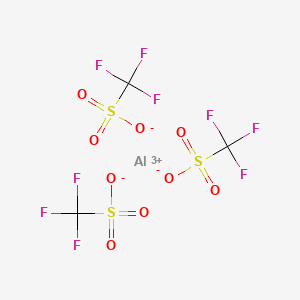

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

aluminum;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Al/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOASGGZYSYPBI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3AlF9O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74974-61-1 | |

| Record name | Aluminum trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Preparative Routes of Aluminum Trifluoromethanesulfonate

Conventional Synthetic Approaches to Aluminum Trifluoromethanesulfonate (B1224126)

Synthesis from Aluminum Halides and Triflic Acid

A primary and well-established method for synthesizing aluminum trifluoromethanesulfonate involves the reaction of an anhydrous aluminum halide, such as aluminum trichloride (B1173362) (AlCl₃) or aluminum tribromide (AlBr₃), with trifluoromethanesulfonic acid (triflic acid, TfOH). prepchem.comresearchgate.net The reaction is typically carried out in a dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a dry nitrogen inlet to ensure anhydrous conditions.

The process begins by placing a pre-measured amount of the anhydrous aluminum halide into the flask. The flask is then cooled, and three equivalents of triflic acid are added slowly from the dropping funnel while stirring efficiently. prepchem.com This slow addition is crucial to control the reaction, which evolves hydrogen chloride (HCl) or hydrogen bromide (HBr) gas. prepchem.com The temperature is gradually raised to drive the reaction to completion. prepchem.com Finally, the flask is evacuated under vacuum to remove any residual hydrogen halide and unreacted triflic acid, yielding this compound as a slightly off-white, hygroscopic solid. prepchem.comresearchgate.net

This method has also been adapted for the preparation of polystyrene-supported aluminum triflate, where polystyrene-supported aluminum chloride is reacted with triflic acid. researchgate.net

Preparation from Aluminum Alkoxides

An alternative conventional route utilizes aluminum alkoxides, such as aluminum isopropoxide or aluminum triisopropylate, as the starting material. google.comresearchgate.net In a typical procedure, aluminum triisopropylate and isopropanol (B130326) are placed in a reaction flask. google.com Trifluoromethanesulfonic acid is then added dropwise at room temperature with vigorous stirring over approximately one hour. google.com The reaction vessel is continuously cooled to maintain the internal temperature below 40°C. google.com After the addition is complete, the mixture is stirred for another hour at room temperature. google.com The resulting product is this compound dissolved in isopropanol. google.com To isolate the product, a vacuum is applied, and the mixture is heated to distill off the isopropanol co-product. google.com

Novel and Green Synthesis Strategies for this compound

In recent years, research has focused on developing more environmentally friendly and efficient synthetic methods for this compound.

Synthesis via Barium Trifluoromethanesulfonate Intermediate

A greener approach involves the use of a barium trifluoromethanesulfonate intermediate. google.com This method starts by adding trifluoromethanesulfonic acid to an aqueous slurry of barium carbonate at room temperature. google.com After stirring, the mixture is filtered, and water is removed under reduced pressure at an elevated temperature, followed by drying. google.com The resulting barium trifluoromethanesulfonate is then redissolved in water and treated with a solution of aluminum sulfate (B86663) in water at room temperature with stirring. google.com Heating the mixture followed by filtration yields the desired this compound. google.com

Grafting onto Mesoporous Silica (B1680970) Supports (e.g., MCM-41) for Heterogeneous Catalysis

To create a water-tolerant and reusable solid acid catalyst, this compound has been covalently grafted onto mesoporous silica supports like MCM-41. researchgate.netrsc.org One novel synthesis strategy involves the equimolar reaction of triflic acid and aluminum isopropoxide, which is then treated with MCM-41. researchgate.netrsc.org This method aims to generate enhanced surface acidity. researchgate.netrsc.org An alternative approach involves the direct treatment of Al-grafted MCM-41 with triflic acid. researchgate.netrsc.org The covalent grafting of the aluminum triflate species onto the silica surface has been confirmed through various analytical techniques, including thermogravimetric analysis (TGA) and 27Al MAS NMR studies. researchgate.netrsc.org This results in a stable catalyst that resists hydrolysis, a significant advantage for reactions that produce water. researchgate.netrsc.org

Optimization of Synthetic Conditions for High Purity this compound

The purity of this compound is critical for its catalytic activity. Optimization of synthetic conditions focuses on minimizing impurities and controlling the reaction environment.

For the synthesis from aluminum halides, maintaining strictly anhydrous conditions is paramount to prevent the formation of hydrated aluminum species. prepchem.com The slow and controlled addition of triflic acid, coupled with efficient removal of the hydrogen halide byproduct under vacuum, ensures a purer product. prepchem.com

In the alkoxide method, precise temperature control during the exothermic reaction between the aluminum alkoxide and triflic acid is essential to prevent side reactions. google.com The subsequent removal of the alcohol co-product under vacuum must be thorough to obtain a solvent-free, high-purity product. google.com

For supported catalysts, the optimization involves controlling the loading of the aluminum triflate on the support material to achieve the desired catalytic activity and stability. researchgate.net The choice of solvent and reaction time during the grafting process also plays a crucial role in the final properties of the heterogeneous catalyst. acs.orgacs.org

Recent studies on related aluminum compounds, such as aluminum nitride, highlight the importance of growth temperature and reactant ratios in achieving high-quality materials, principles that can be analogously applied to the synthesis of high-purity this compound. researchgate.net

Below is a table summarizing the key aspects of the different synthetic methodologies.

| Methodology | Starting Materials | Key Reaction Conditions | Product Form | Advantages | Disadvantages |

| From Aluminum Halides | Anhydrous aluminum halide (e.g., AlCl₃), Triflic acid | Anhydrous, controlled temperature, vacuum | Solid powder | Well-established, high yield | Requires handling of corrosive materials, evolution of HX gas |

| From Aluminum Alkoxides | Aluminum alkoxide (e.g., aluminum isopropoxide), Triflic acid | Controlled temperature, vacuum distillation | Solid or solution | Avoids corrosive gas byproducts | Requires careful temperature control |

| Via Barium Triflate Intermediate | Barium carbonate, Triflic acid, Aluminum sulfate | Aqueous reaction, filtration | Aqueous solution/Solid | Greener approach | Multi-step process |

| Grafting on MCM-41 | Aluminum triflate precursor, MCM-41 support | Grafting reaction | Solid-supported catalyst | Reusable, water-tolerant catalyst | More complex synthesis |

Scale-Up Considerations for Industrial and Laboratory Synthesis of this compound

The transition from small-scale laboratory synthesis of this compound, also known as aluminum triflate, to large-scale industrial production presents a unique set of challenges and considerations. While laboratory methods prioritize proof-of-concept and purity on a small scale, industrial synthesis must also account for cost-effectiveness, safety, environmental impact, and process efficiency.

Laboratory-Scale Synthesis Considerations

In a laboratory setting, several methods are employed for the synthesis of this compound. One common approach involves the reaction of anhydrous aluminum trichloride or tribromide with triflic acid. chemicalbook.comprepchem.com This method requires a well-dried, three-necked flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a dry nitrogen inlet to maintain anhydrous conditions. prepchem.com Triflic acid is added slowly to the aluminum halide, leading to the evolution of hydrogen chloride or hydrogen bromide gas. prepchem.com The temperature is then gradually increased to drive the reaction to completion. prepchem.com Any remaining volatile components, such as excess triflic acid or hydrogen halides, are removed under vacuum to yield the final solid product. prepchem.com

Another laboratory method involves the reaction of aluminum powder with an aqueous solution of triflic acid. prepchem.com In this procedure, aluminum powder is suspended in water and heated, followed by the dropwise addition of aqueous triflic acid. prepchem.com The mixture is maintained at an elevated temperature for a couple of hours and then stirred at room temperature for an extended period. prepchem.com The final product is isolated by filtering off the excess aluminum and evaporating the water. prepchem.com

A third route utilizes aluminum alkoxides, such as aluminum triisopropylate, which are reacted with trifluoromethanesulfonic acid in a suitable solvent like isopropanol. google.com The reaction is typically conducted at room temperature with vigorous stirring, and the temperature is carefully controlled to prevent it from exceeding 40°C. google.com

Key considerations for these laboratory-scale syntheses include:

Reagent Purity and Handling: Ensuring the use of high-purity, anhydrous reagents is crucial, especially for the halide-based method. chemicalbook.comprepchem.com

Inert Atmosphere: The exclusion of moisture is critical to prevent side reactions and ensure product quality. prepchem.com

Temperature Control: Managing the exothermic nature of the reactions is essential for safety and to avoid product degradation. google.com

Product Isolation: Techniques like filtration and vacuum drying are standard for isolating and purifying the this compound. prepchem.comprepchem.com

Industrial-Scale Synthesis and Scale-Up Challenges

Scaling up the synthesis of this compound for industrial production requires careful consideration of several factors to ensure a safe, efficient, and economical process.

One of the primary methods suitable for industrial scale-up is the reaction of trifluoromethanesulfonic acid with a metal alkoxide, such as aluminum triisopropylate. google.com This process offers the advantage of producing a purer product as it avoids the use of foreign metal compounds. google.com The reaction is performed by metering the trifluoromethanesulfonic acid into a solution of aluminum triisopropylate in an alcohol solvent, like isopropanol. google.com

Key Scale-Up Considerations:

Heat Management: The reaction is exothermic, and efficient heat removal is critical on a large scale to maintain the reaction temperature below 40°C and prevent runaway reactions. google.com This necessitates the use of jacketed reactors with efficient cooling systems.

Reagent Addition: The controlled addition of trifluoromethanesulfonic acid is crucial. Using a dropping funnel or a metering pump allows for a steady, controlled rate of addition, which is vital for managing the reaction's exothermicity. google.com

Mixing: Vigorous and efficient stirring is required to ensure homogeneity and facilitate heat transfer throughout the large reaction vessel. google.com

Solvent and Co-product Removal: After the reaction, the alcohol co-product (e.g., isopropanol) is removed by distillation. google.com On an industrial scale, this is typically performed under reduced pressure to lower the boiling point and minimize thermal stress on the product. google.com A vacuum of 50-100 mbar and a temperature of up to 110°C have been reported for this step. google.com

Material Handling: The handling of large quantities of corrosive trifluoromethanesulfonic acid and flammable solvents requires specialized equipment and stringent safety protocols.

Waste Management: The disposal or recycling of co-products and any waste streams must be handled in an environmentally responsible manner.

The table below summarizes key parameters for a scalable synthesis route.

| Parameter | Laboratory Scale | Industrial Scale | Key Considerations for Scale-Up |

| Starting Materials | Aluminum triisopropylate, Trifluoromethanesulfonic acid | Aluminum triisopropylate, Trifluoromethanesulfonic acid | Purity, cost, and safe handling of bulk quantities. google.com |

| Solvent | Isopropanol | Isopropanol, Isotridecanol | Solvent recovery and recycling are crucial for cost-effectiveness. google.com |

| Reaction Temperature | Room temperature (25°C), controlled not to exceed 40°C | Maintained below 40°C | Efficient heat exchange systems are required to manage exotherms in large reactors. google.com |

| Reagent Addition | Dropping funnel over ~1 hour | Metered addition over a controlled period | Precise control of addition rate to manage reaction kinetics and heat generation. google.com |

| Purification | Vacuum distillation | Fractional distillation under reduced pressure (50-100 mbar) | Efficient separation of the alcohol co-product from the final product solution. google.com |

| Product Form | Solid powder or solution | Solution in a high-boiling solvent or isolated solid | The final form depends on the intended application and customer requirements. google.com |

Another potential industrial route involves the reaction of barium carbonate with trifluoromethanesulfonic acid, followed by a metathesis reaction with aluminum sulfate. google.com However, this method introduces an intermediate barium salt and requires additional filtration and purification steps to remove the barium sulfate byproduct, which can add complexity and cost to the process on a large scale. google.com

Ultimately, the choice of a specific synthetic route for industrial production will depend on a thorough evaluation of factors such as raw material costs, process safety, capital investment, and the desired purity of the final product.

Coordination Chemistry and Speciation Studies of Aluminum Trifluoromethanesulfonate

Ligand Exchange Dynamics and Kinetics in Aluminum Trifluoromethanesulfonate (B1224126) Systems

The reactivity of aluminum(III) complexes is significantly influenced by the rate at which ligands enter and leave the metal's coordination sphere. Al(III) is generally considered a hard Lewis acid and its complexes are often kinetically inert due to slow ligand exchange reactions. nih.govlibretexts.org However, the actual lability is context-dependent. For instance, Al(III) complexes with certain ligands can exhibit water exchange rates in the range of 10¹ to 10⁶ s⁻¹. libretexts.org

In systems involving aluminum trifluoromethanesulfonate, the ligands present (e.g., solvent molecules, triflate anions, or other Lewis bases) are in a state of dynamic equilibrium. rsc.org While specific kinetic parameters for ligand exchange in simple Al(OTf)₃ solutions are not extensively detailed in the literature, studies on related systems provide insight. The exchange process is crucial for understanding the catalytic activity, as the dissociation of a ligand is often the rate-determining step to create a vacant coordination site for substrate activation. nih.gov The exchange kinetics can be influenced by several factors, including the nature of the solvent, the presence of coordinating counterions, and the steric and electronic properties of other ligands in the coordination sphere. nih.gov In solvate ionic liquids formed from Al(OTf)₃ and glymes, for example, multinuclear NMR studies suggest a dynamic exchange of both glyme and triflate ligands in the first coordination sphere of the aluminum center. rsc.org

Solution-State Speciation of this compound

The species present in a solution of this compound vary dramatically with concentration and the nature of the solvent.

In dilute solutions with coordinating solvents, this compound can dissociate, leading to the formation of solvated aluminum cations and triflate anions. However, the dissociation is often incomplete, and an equilibrium exists between solvent-separated ion pairs and contact ion pairs (CIPs). acs.orgrsc.org In a CIP, the triflate anion is directly coordinated to the aluminum cation within its inner solvation shell.

A study of Al(OTf)₃ in diglyme (B29089) mixtures showed that at very low concentrations (e.g., mole fraction χAl(OTf)₃ = 0.0015 and 0.029), the presence of free triflate anions was suggested by FT-IR spectroscopy. rsc.org As the concentration increases, the equilibrium shifts towards species where the triflate anion is directly coordinated to the aluminum center, indicating the prevalence of contact ion pairs or higher aggregates. rsc.org This behavior is crucial as the formation of CIPs reduces the effective positive charge on the aluminum center, thereby modulating its Lewis acidity.

In more concentrated solutions, or in systems with a high ratio of Al(OTf)₃ to a non-coordinating or weakly coordinating medium (like ionic liquids), more complex species are formed. researchgate.netnih.gov Multinuclear NMR and FT-IR spectroscopy have provided strong evidence for the existence of oligonuclear and multiply-charged trifloaluminate anions. researchgate.netnih.govresearchgate.netmdpi.com

These complex anions are formed through the bridging of aluminum centers by one or more triflate anions. Species such as [Al₂(OTf)₇]⁻, [Al₃(OTf)₁₀]⁻, and even larger aggregates have been proposed. researchgate.netmdpi.com The formation of these oligonuclear structures is a key feature of trifloaluminate ionic liquids, which are synthesized by mixing Al(OTf)₃ with imidazolium (B1220033) triflates. nih.govresearchgate.net The characterization of these systems reveals multiple bridging modes for the triflate anion, contributing to the formation of a complex anionic network. nih.govmdpi.com

Spectroscopic Investigations of this compound Coordination Environments

Spectroscopic techniques are indispensable for elucidating the complex coordination environments in this compound systems. semanticscholar.org FT-IR and multinuclear NMR are particularly powerful for probing the interactions of both the triflate anion and the aluminum cation.

FTIR spectroscopy is highly sensitive to the local environment of the triflate anion. rsc.orgresearchgate.net The vibrational modes of the anion, particularly the S-O and C-F stretching frequencies, shift upon coordination to the Lewis acidic aluminum center. acs.orgresearchgate.net By analyzing these shifts, one can distinguish between "free" (uncoordinated or weakly interacting) triflate anions and those that are directly bound (monodentate or bidentate/bridging) to aluminum.

Coordination to the Al³⁺ ion causes a splitting of the degenerate SO₃ stretching modes and a shift to higher frequencies, which is a hallmark of anion-cation interaction. ijcce.ac.ir Studies on trifloaluminate ionic liquids have used FTIR to identify characteristic wavenumbers for different triflate environments. researchgate.net

Table 1: Characteristic FTIR Wavenumbers (cm⁻¹) for Triflate Anion Vibrational Modes

| Vibrational Mode | Free [OTf]⁻ | Coordinated/Bridging [OTf]⁻ |

|---|---|---|

| ν_as(SO₃) | ~1275 | >1300 |

| ν_s(SO₃) | ~1032 | ~1050-1080 |

| ν_as(CF₃) | ~1225 | ~1170-1240 |

Data synthesized from literature reports. acs.orgresearchgate.net

An increase in the concentration of Al(OTf)₃ in mixtures leads to a notable increase in the intensity of bands associated with coordinated triflate, confirming the shift in equilibrium away from free ions. rsc.orgresearchgate.net

Multinuclear NMR spectroscopy provides detailed information about the speciation in Al(OTf)₃ solutions. The primary nuclei of interest are ²⁷Al and ¹⁹F.

²⁷Al NMR Spectroscopy

The ²⁷Al nucleus is a quadrupolar nucleus (spin I = 5/2), which makes its NMR signals sensitive to the symmetry of the local electronic environment. huji.ac.ilmdpi.com Signal widths can be very broad in asymmetric environments, but distinct chemical shift ranges are characteristic of different aluminum coordination numbers. huji.ac.ilmdpi.com

Four-coordinate Al: 40 to 140 ppm

Five-coordinate Al: 25 to 60 ppm

Six-coordinate Al: -46 to 40 ppm

In studies of trifloaluminate ionic liquids and solvate ionic liquids, ²⁷Al NMR spectra have been used to confirm that the aluminum centers are typically in a six-coordinate (octahedral) environment, complexed by either triflate anions, solvent molecules (like glymes), or a combination of both. rsc.orgresearchgate.net

¹⁹F NMR Spectroscopy

¹⁹F NMR is an effective tool for probing the different environments of the triflate anions. wiley-vch.denih.gov The chemical shift of the -CF₃ group is sensitive to whether the anion is free in solution or coordinated to the aluminum center. In mixtures of Al(OTf)₃ with imidazolium triflates, distinct ¹⁹F NMR signals can be observed, corresponding to free triflate anions and various coordinated or bridging triflate ligands in the trifloaluminate anionic complexes. researchgate.net Similarly, in Al(OTf)₃-glyme mixtures, ¹⁹F NMR spectra show different signals that can be attributed to bound and more "ionic" or free triflate anions, indicating a dynamic exchange equilibrium. rsc.org

Table 2: Representative NMR Chemical Shifts for Species in Al(OTf)₃ Systems

| Nucleus | Species/Environment | Typical Chemical Shift (ppm) |

|---|---|---|

| ²⁷Al | Hexacoordinate Al(III) | -46 to 40 |

| ¹⁹F | Free [OTf]⁻ | ~ -79 |

| ¹⁹F | Coordinated/Bridging [OTf]⁻ | ~ -75 to -77 |

Data synthesized from literature reports. rsc.orgresearchgate.nethuji.ac.ilwiley-vch.de

Together, these spectroscopic methods provide a detailed picture of the intricate equilibria and diverse species that define the coordination chemistry of this compound in various media.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Complexes

¹H NMR Studies on Proton Acidification

¹H NMR spectroscopy is a valuable tool for observing the increased acidity of protons on substrates when complexed with this compound. This phenomenon is a direct consequence of the strong Lewis acidic nature of the Al³⁺ ion, which withdraws electron density from the coordinating atom, thereby weakening adjacent bonds and enhancing proton acidity.

In studies of the Al(OTf)₃-catalyzed intramolecular hydroalkoxylation of unsaturated alcohols, theoretical calculations, supported by NMR data, have shown a significant acidification of the hydroxyl proton upon complexation of the alcohol's oxygen atom with Al(OTf)₃. nih.govscilit.comresearchgate.net This increased acidity facilitates the subsequent steps in the catalytic cycle. The coordination of the Lewis acid to the hydroxyl group makes the proton more labile, effectively lowering the energy barrier for its removal or for its participation in subsequent reaction steps. While direct observation of the shift of the hydroxyl proton can be complicated by exchange with solvent, the downfield shift of adjacent protons, such as those on the carbon backbone, can provide indirect evidence of this electron-withdrawing effect and resulting proton acidification.

²⁷Al NMR Spectroscopy for Coordination Geometry

²⁷Al NMR spectroscopy is uniquely suited for probing the immediate environment of the aluminum nucleus. huji.ac.il As a quadrupolar nucleus (spin I = 5/2), the resonance line shape and chemical shift of ²⁷Al are highly sensitive to the symmetry and nature of the coordination sphere. huji.ac.ilnih.gov This sensitivity allows for the differentiation between various coordination geometries, such as tetrahedral (four-coordinate), pentacoordinate, and octahedral (six-coordinate) aluminum species. nih.govmdpi.comnih.gov

The chemical shift ranges for different coordination states are generally distinct. Hexacoordinated aluminum, as in the [Al(H₂O)₆]³⁺ ion, typically resonates in the region of 0 ppm (the standard reference), while tetracoordinated species are found significantly downfield. mdpi.com For this compound in various solvents, ²⁷Al NMR studies can reveal the extent of solvent coordination and interaction with the triflate anion.

For instance, in the presence of strongly coordinating solvents, aluminum is often found in a hexacoordinate environment. pascal-man.com Studies on Al(OTf)₃ grafted onto MCM-41 silica (B1680970) surfaces have utilized ²⁷Al MAS NMR to confirm the formation of aluminum triflate species on the surface, providing insight into the structure of the active catalytic sites. rsc.org The line width of the ²⁷Al signal also provides information; highly symmetric environments like octahedral or tetrahedral complexes give rise to relatively sharp lines, whereas distorted or asymmetric geometries result in significant line broadening due to rapid quadrupolar relaxation. huji.ac.ilpascal-man.com This makes ²⁷Al NMR a powerful technique for characterizing the speciation of aluminum complexes in solution and on solid supports.

Table 1: Representative ²⁷Al NMR Chemical Shift Ranges for Different Coordination Geometries

| Coordination Number | Geometry | Typical Chemical Shift Range (ppm) | Signal Linewidth |

| 4 | Tetrahedral | +50 to +100 | Broad |

| 5 | Trigonal Bipyramidal / Square Pyramidal | +30 to +60 | Very Broad |

| 6 | Octahedral | -30 to +30 | Narrow to Broad |

Note: Ranges are approximate and can vary based on the specific ligands and solvent system. Data compiled from multiple sources. huji.ac.ilmdpi.comnih.gov

¹⁹F NMR for Triflate Anion Chemical Environments

¹⁹F NMR spectroscopy is an effective method for investigating the state of the trifluoromethanesulfonate (triflate, OTf⁻) anion in solution. The chemical shift of the fluorine atoms in the -CF₃ group is sensitive to the anion's local environment, allowing researchers to distinguish between free (solvated) triflate anions, contact ion pairs (CIPs), and solvent-separated ion pairs (SSIPs), as well as directly coordinated triflate ligands. wiley-vch.de

When the triflate anion is not directly bound to the aluminum cation and exists as a "free" anion in solution, its ¹⁹F NMR signal typically appears at a characteristic chemical shift, often around -79 ppm relative to CFCl₃. wiley-vch.de However, if the anion enters the first coordination sphere of the aluminum ion, replacing a solvent molecule, a noticeable change in the chemical shift occurs. This coordinated triflate will exhibit a different resonance, often shifted downfield. wiley-vch.de For example, a signal for a coordinated triflate ion has been observed at -77 ppm. wiley-vch.de

Studies on Al(OTf)₃ in various solvents have used ¹⁹F NMR to demonstrate concentration-dependent behavior. At low concentrations, the triflate may exist predominantly as a free anion, while at higher concentrations, the equilibrium shifts towards the formation of contact ion pairs where the triflate anion is directly bound to the aluminum center. This distinction is crucial for understanding the reactivity of the Lewis acid, as the availability of coordination sites on the aluminum is a key factor in its catalytic activity.

Table 2: Typical ¹⁹F NMR Chemical Shifts for Triflate Anion Environments

| Triflate Anion Environment | Typical Chemical Shift (δ) vs. CFCl₃ |

| Free (Solvated) Anion | ~ -79 ppm |

| Coordinated to a Metal Center | Shifted from free anion value (e.g., -76 to -77 ppm) |

Note: Chemical shifts are referenced to CFCl₃ and can vary slightly depending on the solvent and cation. wiley-vch.decolorado.edu

Computational Chemistry Approaches to this compound Structure and Bonding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental studies of this compound. These theoretical approaches provide a molecular-level understanding of the geometric and electronic structures of Al(OTf)₃ complexes, as well as detailed insights into the mechanisms of reactions it catalyzes. nih.govnih.gov

Density Functional Theory (DFT) for Optimized Geometries and Vibrational Frequencies

Density Functional Theory (DFT) is widely used to predict the most stable three-dimensional structures (optimized geometries) of molecules and their complexes. researchgate.netnih.gov For this compound, DFT calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles for various solvated and coordinated species. These calculations have been successfully used to model complexes of Al(OTf)₃ with substrates like unsaturated alcohols, providing geometries that are in good agreement with experimental inferences. scilit.comresearchgate.net

Beyond static structures, DFT can also calculate the vibrational frequencies of these complexes. researchgate.netnih.govgithub.io The calculated vibrational spectra (e.g., infrared and Raman) can be directly compared with experimental data, aiding in the assignment of observed spectral bands to specific molecular motions. acs.org This comparison serves as a powerful validation of the computed structures. For instance, calculated shifts in the vibrational frequencies of a substrate upon coordination to Al(OTf)₃ can confirm the site of binding and the electronic consequences of that interaction, such as the weakening of specific bonds.

Theoretical Insights into Catalytic Mechanisms and Intermediates

One of the most significant applications of computational chemistry in this area is the elucidation of reaction mechanisms. acs.org DFT calculations allow researchers to map out the entire energy profile of a catalytic cycle, including the structures of reactants, transition states, intermediates, and products. acs.org

In the context of Al(OTf)₃ catalysis, theoretical studies have been crucial in proposing and supporting plausible mechanisms. For the intramolecular hydroalkoxylation of unactivated olefins, DFT calculations have detailed a catalytic cycle that begins with the coordination of the alcohol to the aluminum center. nih.govscilit.com These calculations can quantify the energy barriers for each step, such as proton transfer and nucleophilic attack, identifying the rate-determining step of the reaction. Similarly, in the Al³⁺-catalyzed insertion of alkynes into C-C bonds, a detailed mechanistic investigation using computational tools identified the stepwise nature of a key 1,3-aryl shift and revealed the crucial role of the aluminum catalyst in guiding the rearrangement. nih.gov By providing a detailed picture of transient species that are often difficult or impossible to observe experimentally, these theoretical insights are invaluable for understanding catalyst behavior and for the rational design of new and improved catalytic systems.

Catalytic Applications of Aluminum Trifluoromethanesulfonate in Organic Synthesis

Aluminum Trifluoromethanesulfonate (B1224126) as a Lewis Acid Catalyst in C-C Bond Forming Reactions

The strong Lewis acidity of aluminum trifluoromethanesulfonate makes it an effective catalyst for reactions that proceed through carbocationic intermediates or require the activation of carbonyl compounds. This section details its application in Friedel-Crafts reactions, Michael additions, and carbonylation reactions.

Friedel-Crafts Reactions (Alkylation, Acylation)

This compound has been successfully employed as a catalyst in both Friedel-Crafts alkylation and acylation reactions, which are fundamental methods for forming carbon-carbon bonds with aromatic compounds. nih.govnih.gov

In Friedel-Crafts alkylation, Al(OTf)₃ activates alkyl halides, promoting the formation of an electrophilic species that then attacks the aromatic ring. For instance, the alkylation of toluene (B28343) with various alkylating agents can be achieved using catalytic amounts of this compound. However, like other strong Lewis acids, the potential for polyalkylation and carbocation rearrangements exists. libretexts.orgyoutube.com

For Friedel-Crafts acylation, this compound activates acylating agents such as acyl chlorides and anhydrides. nih.gov It has been shown to be effective for the acylation of electron-rich aromatic compounds like anisole. researchgate.net One of the advantages of using Al(OTf)₃ is that in some cases, it can be used in catalytic amounts, unlike the stoichiometric amounts often required for traditional catalysts like aluminum chloride, especially when less reactive acylating agents are used. nih.gov Polystyrene-supported aluminum triflate has also been developed as a recyclable catalyst for the acylation of arenes with carboxylic acids. chemrevlett.com

Table 1: Friedel-Crafts Reactions Catalyzed by this compound

| Aromatic Substrate | Alkylating/Acylating Agent | Product Type | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Toluene | Isopropyl chloride | Alkylation | Moderate | libretexts.org |

| Toluene | tert-Butyl chloride | Alkylation | Moderate | libretexts.org |

| Benzene (B151609) | Benzoyl chloride | Acylation | Low | libretexts.org |

| Toluene | Acetyl chloride | Acylation | Low | libretexts.org |

| 2-Methoxynaphthalene | Acetic anhydride (B1165640) | Acylation | 83 | libretexts.org |

| Anisole | Acetic anhydride | Acylation | Good | researchgate.net |

Michael Addition Reactions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another important carbon-carbon bond-forming reaction where this compound has demonstrated its catalytic utility. researchgate.net It effectively activates the enone system, facilitating the attack of the nucleophile.

A notable application is the Michael-type addition of indoles to α,β-unsaturated ketones. nih.gov Research has shown that Al(OTf)₃ can efficiently catalyze this reaction, particularly under microwave irradiation in polyethylene (B3416737) glycol (PEG) as a recyclable solvent, leading to excellent yields in short reaction times. nih.gov For example, the reaction of indole (B1671886) with chalcone (B49325) derivatives in the presence of a catalytic amount of Al(OTf)₃ proceeds smoothly to afford the corresponding 1,3-diaryl-3-(1H-indol-3-yl)propan-1-one derivatives. nih.gov

While the use of Al(OTf)₃ for the Michael addition of other nucleophiles like nitromethane (B149229) to chalcones has been explored in the context of various Lewis acids, specific data on Al(OTf)₃ catalysis for this particular transformation is less detailed in readily available literature. libretexts.orgiscience.inunisi.it However, the established reactivity of Al(OTf)₃ in activating enones suggests its potential in this area as well.

Table 2: Michael Addition Reactions Catalyzed by this compound

| Nucleophile | α,β-Unsaturated Ketone | Solvent | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Indole | Chalcone | PEG-200 (Microwave) | 96 | nih.gov |

| 2-Methylindole | Chalcone | PEG-200 (Microwave) | 94 | nih.gov |

| Indole | 4'-Methylchalcone | PEG-200 (Microwave) | 95 | nih.gov |

| Indole | 4'-Chlorochalcone | PEG-200 (Microwave) | 92 | nih.gov |

Carbonylation Reactions (e.g., Methoxycarbonylation)

In the realm of carbonylation reactions, this compound has been identified as a highly effective non-protic co-catalyst in palladium-catalyzed methoxycarbonylation of alkenes. youtube.com This reaction involves the addition of a methoxycarbonyl group (-COOCH₃) across the double bond of an alkene.

The role of Al(OTf)₃ is crucial in promoting the activity of the palladium catalyst. It is believed to function by acting as a Lewis acid that can abstract a halide or other coordinating anion from the palladium center, thus generating a more electrophilic and catalytically active palladium species. This facilitates the key steps of the catalytic cycle, such as alkene coordination and insertion. In the methoxycarbonylation of styrene (B11656), the use of Al(OTf)₃ as a co-catalyst with a palladium source leads to the formation of methyl 2-phenylpropanoate (B8470279) and methyl 3-phenylpropanoate. The presence of the Lewis acid co-catalyst can influence both the conversion and the regioselectivity (linear vs. branched product) of the reaction. Studies have shown that the Al(OTf)₃ co-catalyst system does not lead to significant phosphonium (B103445) salt formation, which can be a deactivation pathway for the phosphine (B1218219) ligands often used in these reactions.

Table 3: Methoxycarbonylation of Styrene using a Pd/Al(OTf)₃ Catalytic System

| Palladium Catalyst | Ligand | Co-catalyst | Conversion (%) | l/b Ratio | Reference(s) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | BINAP | Al(OTf)₃ | High | 3:1 | researchgate.net |

| Pd(OAc)₂ | PPh₃ | Al(OTf)₃ | Up to 98 | - | youtube.com |

l/b ratio refers to the ratio of the linear to branched ester products.

This compound in Ring-Opening and Cyclization Reactions

This compound's ability to activate oxygen-containing functional groups makes it an excellent catalyst for both the formation of cyclic structures through cyclization and the cleavage of strained rings via ring-opening reactions.

Cycloisomerization of Unsaturated Alcohols to Cyclic Ethers

The intramolecular hydroalkoxylation of unsaturated alcohols, also known as cycloisomerization, is a powerful method for the synthesis of cyclic ethers. This compound has been shown to be a highly efficient catalyst for this transformation, providing access to valuable heterocyclic scaffolds such as tetrahydrofurans and tetrahydropyrans. researchgate.net

The reaction proceeds with excellent yields and regioselectivity, typically following Markovnikov-type addition where the hydroxyl group attacks the more substituted carbon of the double bond. researchgate.net This catalytic system is effective for a range of γ,δ-unsaturated alcohols, leading to the corresponding five- and six-membered cyclic ethers under mild conditions. For example, the cyclization of citronellol, a naturally occurring acyclic monoterpenoid, can be effectively catalyzed by Al(OTf)₃ to produce rose oxide, a valuable fragrance compound. Mechanistic studies suggest that the reaction is initiated by the coordination of the aluminum triflate to the oxygen atom of the alcohol, which increases the acidity of the hydroxyl proton and facilitates the intramolecular attack on the double bond. researchgate.net

Table 4: Cycloisomerization of Unsaturated Alcohols Catalyzed by this compound

| Unsaturated Alcohol | Product | Yield (%) | Reference(s) |

|---|---|---|---|

| (R)-(+)-Citronellol | cis-Rose Oxide | 85 | |

| (S)-(-)-Citronellol | trans-Rose Oxide | 82 | |

| 4-Penten-1-ol | 2-Methyltetrahydrofuran | High | researchgate.net |

| 5-Hexen-1-ol | 2-Methyltetrahydropyran | High | researchgate.net |

| (E)-4-Hexen-1-ol | cis-2,5-Dimethyltetrahydrofuran | 95 | researchgate.net |

Nucleophilic Ring-Opening of Epoxides

Epoxides are versatile synthetic intermediates due to the high ring strain of the three-membered ring, which makes them susceptible to nucleophilic attack. This compound has been found to be a remarkably effective catalyst for the ring-opening of epoxides with various nucleophiles, including alcohols and amines, often at very low, parts-per-million (ppm) level catalyst loadings.

The Lewis acidic Al(OTf)₃ coordinates to the epoxide oxygen, further polarizing the C-O bonds and making the epoxide more electrophilic and thus more reactive towards nucleophilic attack. In the case of unsymmetrical epoxides, the regioselectivity of the ring-opening can be influenced by both electronic and steric factors. For instance, the reaction of styrene oxide with methanol, catalyzed by Al(OTf)₃, yields predominantly the product resulting from nucleophilic attack at the benzylic carbon. nih.gov

The aminolysis of epoxides, the reaction with amines to form β-amino alcohols, is also efficiently catalyzed by this compound. chemrevlett.com This reaction is of significant importance as β-amino alcohols are common structural motifs in pharmaceuticals and other biologically active molecules. The use of Al(OTf)₃ allows these reactions to proceed smoothly under mild conditions with high yields. nih.gov

Table 5: Nucleophilic Ring-Opening of Epoxides Catalyzed by this compound

| Epoxide | Nucleophile | Product Type | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Styrene Oxide | Methanol | β-Alkoxy alcohol | High | nih.gov |

| Cyclohexene Oxide | Methanol | trans-2-Methoxycyclohexanol | High | nih.gov |

| 1,2-Epoxyoctane | Methanol | β-Alkoxy alcohol | High | |

| Styrene Oxide | Aniline | β-Amino alcohol | High | nih.gov |

| Cyclohexene Oxide | Aniline | trans-2-(Phenylamino)cyclohexanol | High | nih.gov |

| Propylene Oxide | Diethylamine | β-Amino alcohol | Moderate | nih.gov |

Synthesis of Chromenes and Dihydroquinolines

This compound (Al(OTf)₃) has proven to be an effective catalyst in the synthesis of heterocyclic compounds such as chromenes and dihydroquinolines. These reactions often proceed through a dehydrative cyclization mechanism, showcasing the catalyst's utility in promoting intramolecular bond formation.

One notable application is the synthesis of 2H-chromenes. When phenylpropenols are treated with a catalytic amount of Al(OTf)₃ in dichloromethane (B109758), they undergo a dehydrative endo-cyclization to yield the corresponding 2H-chromenes in moderate to good yields. sapub.org The reaction is believed to proceed via the formation of a carbocation upon the interaction of the alcohol with the Lewis acidic Al(OTf)₃. sapub.org While initial attempts in nitroethane led to complex mixtures, the use of dichloromethane as a solvent proved successful in taming the reactivity and affording the desired cyclic products. sapub.org

Similarly, Al(OTf)₃ catalyzes the synthesis of dihydroquinolines. For instance, the dehydrative cyclization of a propenol derivative using a very low catalyst loading (0.05 mol%) of Al(OTf)₃ in dichloromethane at room temperature resulted in the formation of the corresponding dihydroquinoline in a high yield of 94%. sapub.org This facile and efficient method highlights the potential of Al(OTf)₃ in constructing nitrogen-containing heterocyclic systems. sapub.org

The table below summarizes examples of Al(OTf)₃-catalyzed synthesis of chromenes and dihydroquinolines.

| Starting Material | Product | Catalyst Loading (mol%) | Solvent | Yield (%) | Ref. |

| Phenylpropenol derivatives | 2H-Chromene derivatives | 1 | Dichloromethane | 50-85 | sapub.org |

| Propenol derivative | Dihydroquinoline derivative | 0.05 | Dichloromethane | 94 | sapub.org |

This compound in Functional Group Transformations

This compound is a versatile catalyst for a variety of functional group transformations, demonstrating high efficiency under mild conditions.

Protection and Deprotection of Alcohols, Phenols, and Thiophenols

The protection of hydroxyl and thiol groups is a fundamental strategy in multi-step organic synthesis. Al(OTf)₃ has emerged as a highly effective catalyst for these transformations.

Acetylation: Al(OTf)₃, in very low catalytic amounts (0.01–0.1 mol%), efficiently catalyzes the acetylation of a wide range of primary, secondary, and tertiary alcohols, as well as phenols and thiophenols, using acetic anhydride. chemscene.com These reactions are typically fast, proceed at room temperature under solvent-free conditions, and afford high yields of the corresponding acetates. chemscene.com Notably, the method is chemoselective and does not lead to racemization of optically active alcohols. chemscene.com

Tetrahydropyranylation and Tetrahydrofuranylation: The protection of alcohols and phenols as their tetrahydropyranyl (THP) and tetrahydrofuranyl (THF) ethers can be effectively achieved using Al(OTf)₃ (1 mol%) as a catalyst at room temperature. google.com The reactions are generally clean and high-yielding. Furthermore, the deprotection of these ethers can be readily accomplished using a catalytic amount of Al(OTf)₃ in the presence of methanol, also at ambient temperature. google.com

| Substrate | Protecting Group | Catalyst Loading (mol%) | Conditions | Yield (%) | Ref. |

| Alcohols, Phenols, Thiophenols | Acetyl | 0.01 - 0.1 | Acetic anhydride, Solvent-free, RT | High | chemscene.com |

| Alcohols, Phenols | THP/THF | 1 | DHP/DHF, RT | High | google.com |

| THP/THF Ethers | - (Deprotection) | Catalytic | Methanol, RT | High | google.com |

Dehydrative Nucleophilic Displacement Reactions

Al(OTf)₃ is a potent catalyst for the direct nucleophilic displacement of the hydroxyl group in benzylic and allylic alcohols, avoiding the need for pre-activation of the alcohol. sapub.org This atom-economical process generates water as the only byproduct. The reaction is successful with a variety of O, N, S, and C-centered nucleophiles. sapub.org

For example, benzhydrol reacts with various nucleophiles in the presence of Al(OTf)₃ in nitroethane at 70 °C to give the corresponding substitution products in very high yields. sapub.org The reaction is also feasible under solvent-free conditions. sapub.org When phenols are used as nucleophiles, C-alkylation products are obtained. sapub.org The methodology has been successfully applied to the reaction of other activated alcohols with nucleophiles such as alcohols, thiophenol, and indole. sapub.org

The table below presents examples of Al(OTf)₃-catalyzed dehydrative nucleophilic displacement reactions.

| Alcohol | Nucleophile | Product Type | Yield (%) | Ref. |

| Benzhydrol | Ethanol | Ether | 95 | sapub.org |

| Benzhydrol | Thiophenol | Thioether | 92 | sapub.org |

| Benzhydrol | Phenol | C-Alkylated Phenol | 85 | sapub.org |

| Benzhydrol | Indole | C-Alkylated Indole | 88 | sapub.org |

| trans-1,3-Diphenylprop-2-en-1-ol | Acetyl acetone | C-Alkylated Dicarbonyl | 98 | sapub.org |

Silylation of Hydroxyphosphonates, Alcohols, and Phenols

Aluminum triflate serves as an efficient and recyclable catalyst for the silylation of α-hydroxyphosphonates, alcohols, and phenols using hexamethyldisilazane (B44280) (HMDS) as the silylating agent. researchgate.nettcichemicals.com This transformation provides the corresponding O-silylated products in high yields. researchgate.net

The reaction is typically carried out under solvent-free conditions at room temperature. researchgate.nettcichemicals.com A variety of α-hydroxyphosphonates, as well as primary, secondary, and tertiary alcohols and phenols, are effectively silylated using this method. researchgate.net The catalyst can be recovered and reused without a significant loss of activity. researchgate.net

| Substrate Type | Silylating Agent | Conditions | Product | Yield (%) | Ref. |

| α-Hydroxyphosphonates | HMDS | Solvent-free, RT | α-Trimethylsilyloxyphosphonates | High | researchgate.nettcichemicals.com |

| Alcohols | HMDS | Solvent-free, RT | O-Silylated Alcohols | High | researchgate.nettcichemicals.com |

| Phenols | HMDS | Solvent-free, RT | O-Silylated Phenols | High | researchgate.nettcichemicals.com |

Transesterification Reactions

This compound has been identified as a catalyst for transesterification reactions. A patent describes the use of metal salts of trifluoromethanesulfonic acid, including the aluminum salt, as catalysts for the preparation of hydroxycarboxylic acid esters via transesterification. Additionally, a review on the transesterification of β-keto esters mentions the use of Al(OTf)₃ for this purpose, highlighting its role in reactions that likely proceed through a chelated enol intermediate. While detailed research findings on a broad range of substrates are not extensively documented in the provided search results, these references indicate the potential of Al(OTf)₃ in this field.

Polymerization Catalysis with this compound

This compound has demonstrated significant catalytic activity in various polymerization reactions, acting as an efficient initiator or catalyst for both ring-opening and cationic polymerizations.

Al(OTf)₃ is a highly effective catalyst for the bulk polymerization of epoxidized linseed oil (ELO). The polymerization can be controlled over a wide range of temperatures (from 25°C to over 120°C) and catalyst loadings (from 0.5 x 10⁻³ to 70 x 10⁻³ molar percent). The reaction time and temperature are dependent on the amount of catalyst used, allowing for a controlled polymerization process.

The compound also serves as a good catalyst for the ring-opening of epoxides. For instance, it catalyzes the ring-opening of epoxides with amines to form β-amino alcohols, which are valuable intermediates for physiologically active molecules.

Furthermore, Al(OTf)₃, or initiators derived from it, can be used in cationic polymerization. A patent describes novel initiators for cationic polymerization comprising a carbon-containing cation and a non-nucleophilic counterion, which can be a fluorinated hydrocarbylsulfonato metallate such as those derived from Al(OTf)₃. These initiators are effective for the polymerization of a variety of monomers, including epoxides, tetrahydrofuran (B95107), and vinyl ethers. For example, triethyloxonium (B8711484) tetrakis(trifluoromethanesulfonato)aluminate was used to polymerize 1,3-dioxane.

| Monomer | Type of Polymerization | Catalyst/Initiator | Key Findings | Ref. |

| Epoxidized Linseed Oil (ELO) | Bulk Polymerization | Al(OTf)₃ | Effective at low loadings and wide temperature range. | |

| Epoxides | Ring-Opening Polymerization | Al(OTf)₃ | Forms β-amino alcohols with amine nucleophiles. | |

| 1,3-Dioxane | Cationic Polymerization | Triethyloxonium tetrakis(trifluoromethanesulfonato)aluminate | Produces poly(1,3-dioxane). |

Ring-Opening Polymerization of Cyclic Monomers (e.g., Lactones, Cyclic Anhydrides, Tetrahydrofuran)

The ring-opening polymerization (ROP) of cyclic monomers is a cornerstone of polymer synthesis, and this compound has proven to be a potent catalyst in this domain. It effectively catalyzes the ROP of several classes of cyclic compounds, including lactones, cyclic anhydrides, and ethers like tetrahydrofuran (THF). researchgate.net

In the case of lactones, such as ε-caprolactone and δ-valerolactone, this compound facilitates their conversion into polyesters. researchgate.net The polymerization of ε-caprolactone, for instance, proceeds in a controlled manner, yielding polyesters with high molecular weights. researchgate.net Studies have shown that the polymerization of caprolactone (B156226) (CL) catalyzed by aluminum triflate can achieve a number average molecular weight (Mn) of up to 18,400 with a yield of 89% at 60°C after 6 hours. Similarly, the polymerization of pentadecalactone (PDL) at 100°C for 6 hours resulted in a polymer with an Mn of 12,400 and a 49% yield. researchgate.net

The catalytic activity of this compound also extends to the ring-opening of cyclic anhydrides in conjunction with other monomers. For example, the copolymerization of succinic anhydride and tetrahydrofuran at 100°C for 48 hours, catalyzed by aluminum triflate, produces poly(butylene succinate) with an Mn of 4,900 and a yield of 84%. researchgate.net

Furthermore, the polymerization of tetrahydrofuran itself can be initiated by Lewis acids like this compound. The mechanism involves the activation of the THF monomer, leading to the formation of a growing polymer chain. researchgate.netnih.govnih.gov

Table 1: Ring-Opening Polymerization of Various Cyclic Monomers Catalyzed by Aluminum Triflate

| Monomer(s) | Polymer | Mn (g/mol) | Mw/Mn | Yield (%) | Conditions |

|---|---|---|---|---|---|

| Caprolactone (CL) | Poly(ε-caprolactone) (PCL) | 18,400 | 1.94 | 89 | 60°C, 6 hours |

| Pentadecalactone (PDL) | Poly(pentadecalactone) (PPDL) | 12,400 | 2.24 | 49 | 100°C, 6 hours |

| Succinic Anhydride + Tetrahydrofuran | Poly(butylene succinate) (PBS) | 4,900 | 2.03 | 84 | 100°C, 48 hours |

Data sourced from Wang and Kunioka (2005). researchgate.net

Polymerization of Epoxidized Vegetable Oils

The utilization of renewable resources in polymer synthesis is a critical area of research. Epoxidized vegetable oils (EVOs), derived from sources like linseed and soybean oil, represent a sustainable feedstock for the production of bio-based polymers. This compound has been identified as a highly effective catalyst for the polymerization of these materials. sapub.orgsapub.org

The polymerization of epoxidized linseed oil (ELO) in the presence of this compound can be achieved over a wide range of temperatures, from room temperature up to 120°C. sapub.org The reaction time is dependent on both the temperature and the catalyst loading. For instance, at 80°C, polymerization can occur in as little as 20 minutes, while at room temperature, it may take 24 hours. sapub.org Studies have shown that even at low catalyst concentrations (5x10⁻⁴ to 5x10⁻³ mol%), aluminum triflate can effectively cure ELO, leading to the formation of a polymer network. sapub.orgsapub.org Spectroscopic analysis has confirmed the opening of the oxirane rings during the polymerization process, with minimal side reactions observed in the initial stages. sapub.org

Auto-Tandem Catalysis for Block Copolymer Synthesis

Auto-tandem catalysis, where a single catalyst mediates multiple, distinct reaction steps in a one-pot synthesis, represents a highly efficient strategy for the creation of complex polymer architectures like block copolymers. While direct evidence of this compound in such systems for block copolymer synthesis is still emerging, related aluminum-based catalysts have demonstrated this capability. For example, aluminum porphyrin complexes have been successfully employed in auto-tandem catalysis to synthesize well-defined diblock copolymers. chinesechemsoc.org This is achieved by concurrently or sequentially running two different polymerization mechanisms, such as photoinduced electron/energy transfer–reversible addition-fragmentation chain transfer (PET-RAFT) polymerization and ring-opening copolymerization (ROCOP), using the same catalyst. chinesechemsoc.org This precedent suggests the potential for developing similar auto-tandem catalytic systems based on the versatile Lewis acidity of this compound.

Mechanistic Investigations of this compound Catalysis

Understanding the mechanism by which this compound catalyzes polymerization is crucial for optimizing reaction conditions and designing new catalytic systems. The following sections explore the proposed catalytic cycles and the fundamental role of Lewis acidity in these reactions.

Proposed Catalytic Cycles

The catalytic cycle for the ring-opening polymerization of cyclic monomers by this compound generally involves the coordination of the Lewis acidic aluminum center to an oxygen atom of the monomer. This coordination polarizes and weakens a C-O bond within the ring, making it susceptible to nucleophilic attack.

In the case of lactone polymerization , the proposed mechanism often follows a coordination-insertion pathway. The cycle is initiated by the coordination of the lactone's carbonyl oxygen to the aluminum triflate. This activation facilitates the nucleophilic attack by an initiator (such as an alcohol or water) or another monomer, leading to the ring-opening of the lactone and the formation of a growing polymer chain that remains coordinated to the aluminum center. Subsequent monomer units are then inserted into the aluminum-alkoxide bond, propagating the polymer chain. A study on the polymerization of caprolactone suggested a living polymerization mechanism with a small degree of transesterification, based on the linear relationship between molecular weight buildup and conversion. researchgate.net

For the polymerization of epoxidized vegetable oils , the catalytic cycle begins with the coordination of the aluminum triflate to the oxygen atom of an epoxide group on the fatty acid chain of the triglyceride. This coordination activates the epoxide ring, making it highly electrophilic. A nucleophile, which could be another epoxide group from a different triglyceride molecule or a hydroxyl group present in the system, then attacks one of the carbon atoms of the activated epoxide, leading to ring-opening and the formation of a new covalent bond. This process continues, creating a cross-linked polymer network.

Role of Lewis Acidity in Reaction Pathways

The potent Lewis acidity of this compound is the linchpin of its catalytic activity in polymerization. The aluminum atom, rendered highly electron-deficient by the three strongly electron-withdrawing triflate groups, acts as a powerful electron pair acceptor.

In the ring-opening polymerization of lactones and tetrahydrofuran , the Lewis acid activates the monomer by coordinating to the oxygen atom of the carbonyl group (in lactones) or the ether linkage (in THF). researchgate.netnih.gov This coordination significantly increases the electrophilicity of the carbonyl carbon or the adjacent carbon atoms in the ring, respectively. This activation lowers the energy barrier for the nucleophilic attack that initiates and propagates the polymerization, thereby accelerating the reaction rate. Theoretical studies on related systems have shown that complexation of a Lewis acid to an alcohol significantly increases the acidity of the hydroxyl proton, which can also play a role in initiating polymerization. researchgate.net

In the polymerization of epoxidized vegetable oils , the Lewis acidity of this compound is crucial for activating the oxirane ring. sapub.org By coordinating to the epoxide oxygen, the catalyst polarizes the C-O bonds, making the ring more susceptible to nucleophilic attack. This activation is essential for initiating the polymerization cascade that leads to the formation of a cross-linked polymer. Studies on the ring-opening of simple epoxides with alcohols catalyzed by aluminum triflate have shown it to be an extremely effective catalyst even at very low concentrations, highlighting the profound effect of its Lewis acidity. rsc.org

Regioselectivity and Stereoselectivity in Catalytic Processes

The Lewis acidity of this compound, Al(OTf)₃, not only enhances reaction rates but also provides significant control over the regioselectivity and stereoselectivity of various organic transformations. By influencing the transition state geometry and stabilizing key intermediates, Al(OTf)₃ guides the formation of specific isomers, which is a critical aspect of modern synthetic chemistry.

Regioselectivity

Regioselectivity refers to the preference for bond formation at one position over other possible positions. Al(OTf)₃ has been shown to be an effective catalyst for directing the outcome of reactions where multiple regioisomeric products are possible.

One prominent example is the intramolecular hydroalkoxylation of unactivated olefins. nih.gov The Al(OTf)₃-catalyzed cycloisomerization of unsaturated alcohols proceeds with excellent regioselectivity to furnish cyclic ethers. nih.govsigmaaldrich.com The reaction follows a Markovnikov-type pathway, where the hydroxyl group attacks the more substituted carbon of the double bond. nih.gov This preference is attributed to the formation of a more stable carbocation intermediate at the more substituted position, which is facilitated by the catalyst. Theoretical and NMR studies suggest that the reaction mechanism involves the preferential complexation of Al(OTf)₃ to the oxygen atom of the unsaturated alcohol, leading to a significant acidification of the hydroxyl proton and promoting the cyclization. nih.gov

Similarly, in the cyclization of δ-alkenoic acids, Al(OTf)₃ demonstrates high regioselectivity. For instance, the cyclization of pent-4-enoic acid catalyzed by scandium triflate, a related rare-earth metal triflate, exclusively yields γ-methyl-γ-butyrolactone, showcasing the catalyst's ability to direct the reaction towards the formation of a specific ring size. mdpi.com

In the context of N-heterocycle synthesis, Al(OTf)₃ has been utilized for the regioselective N2-arylation of tetrazoles with diazo compounds, providing a method to selectively functionalize a specific nitrogen atom within the heterocyclic ring. researchgate.net

However, achieving perfect regioselectivity can be substrate-dependent. In the direct allylation of certain aliphatic alcohols with allylsilanes, catalyzed by scandium triflate, mixtures of regioisomers can be produced. nih.gov

Table 1: Regioselective Intramolecular Hydroalkoxylation of Unsaturated Alcohols Catalyzed by Al(OTf)₃

| Substrate (Unsaturated Alcohol) | Product (Cyclic Ether) | Selectivity Type | Reference |

|---|---|---|---|

| (Z)-Hex-4-en-1-ol | 2-Ethyl-5-methyltetrahydrofuran | Markovnikov | nih.gov |

| 4-Penten-1-ol | 2-Methyltetrahydrofuran | Markovnikov | nih.govsigmaaldrich.com |

| 5-Hexen-2-ol | 2,5-Dimethyltetrahydrofuran | Markovnikov | nih.gov |

Stereoselectivity

Stereoselectivity is the preference for the formation of one stereoisomer over another. Al(OTf)₃ and related metal triflates can control both diastereoselectivity and, when used with chiral ligands, enantioselectivity.

Diastereoselectivity

Diastereoselectivity is crucial in reactions that create a new stereocenter in a molecule that already contains one or more stereocenters. Scandium triflate, which shares catalytic similarities with Al(OTf)₃, has been shown to promote highly diastereoselective Friedel-Crafts reactions between arenes and 3-arylglycidates. rsc.org These reactions proceed stereoconvergently, meaning that regardless of the stereochemistry of the starting epoxide, the reaction favors the formation of the syn-diastereomer. For example, the reaction of tert-butyl 3-anisylglycidate with various arenes and hetarenes delivered the corresponding products with a strong preference for the syn isomer, achieving diastereomeric ratios (d.r.) of up to >95:5. rsc.org This high level of control is explained by a model in which the intermediate benzylic cation adopts a preferred conformation, allowing for diastereoface-differentiation by the adjacent stereogenic center during the nucleophilic attack. rsc.org

Table 2: Diastereoselective Sc(OTf)₃-Catalyzed Friedel-Crafts Reaction of tert-Butyl 3-Anisylglycidate

| Nucleophile | Product | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|

| Toluene | syn-3-Aryl-2-hydroxyester | 91:9 | rsc.org |

| Anisole | syn-3-Aryl-2-hydroxyester | >95:5 | rsc.org |

| Thiophene | syn-3-Aryl-2-hydroxyester | 82:18 | rsc.org |

| Furan | syn-3-Aryl-2-hydroxyester | >95:5 | rsc.org |

Enantioselectivity

Achieving enantioselectivity requires a chiral influence in the reaction. Since this compound itself is an achiral Lewis acid, it cannot induce enantioselectivity on its own. However, it can be incorporated into chiral catalytic systems. By complexing Al(OTf)₃ or a related aluminum(III) source with a chiral ligand, a chiral Lewis acid catalyst is formed that can create products with high enantiomeric excess (ee).

A notable application is the catalytic enantioselective hydrophosphonylation of trifluoromethyl ketones. nih.gov A chiral aluminum(III) complex, prepared from a chiral hydrogenated tridentate Schiff base, was successfully used to catalyze this reaction. nih.gov This method provided access to quaternary α-hydroxy trifluoromethyl phosphonates in good yields and with high enantioselectivities, reaching up to 90% ee. nih.gov The chiral environment created by the ligand-metal complex effectively shields one face of the ketone, directing the nucleophilic attack of the phosphonate (B1237965) to the other face, thus leading to the preferential formation of one enantiomer.

Table 3: Enantioselective Hydrophosphonylation of Trifluoromethyl Ketones Catalyzed by a Chiral Aluminum(III) Complex

| Substrate (Trifluoromethyl Ketone) | Product (α-Hydroxy Trifluoromethyl Phosphonate) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|

| Trifluoroacetophenone | (R)-α-Hydroxy-α-(trifluoromethyl)benzylphosphonate | 85 | nih.gov |

| 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-one | (R)-α-Hydroxy-α-(trifluoromethyl)naphthalen-2-ylmethylphosphonate | 90 | nih.gov |

| 2,2,2-Trifluoro-1-(thiophen-2-yl)ethan-1-one | (R)-α-Hydroxy-α-(trifluoromethyl)thiophen-2-ylmethylphosphonate | 88 | nih.gov |

Advanced Applications of Aluminum Trifluoromethanesulfonate Based Electrolytes

Aluminum-Ion Batteries (AIBs) Research

The development of rechargeable aluminum-ion batteries (AIBs) is a key area of interest due to aluminum's potential for high charge capacity. escholarship.org However, the advancement of AIBs has been met with challenges, particularly concerning the electrolyte. escholarship.org Traditional electrolytes are often corrosive, limiting the choice of materials for battery components. researchgate.netbohrium.com Aluminum trifluoromethanesulfonate (B1224126) is being investigated as a less aggressive option to overcome these limitations. researchgate.netbohrium.com

Non-aqueous electrolytes are crucial for batteries that operate at higher voltages. The use of Al(OTf)3 in various organic solvents is being explored to facilitate the reversible deposition and stripping of aluminum, a fundamental process for a rechargeable AIB. researchgate.net

Research into electrolytes composed of aluminum trifluoromethanesulfonate in tetrahydrofuran (B95107) (THF) has provided insights into the behavior of aluminum ions. escholarship.org Studies combining computational modeling and experimental techniques have been used to understand the speciation of aluminum ions and their electrochemical properties in this solvent. escholarship.org The addition of certain compounds, such as lithium aluminum hydride (LiAlH4), to a THF-based Al(OTf)3 electrolyte has been shown to enable reversible aluminum plating at room temperature. researchgate.net This represents a significant step towards developing practical, chloride-free organic electrolytes for rechargeable aluminum batteries. escholarship.org

| Electrolyte System | Key Findings | Reference |

| Al(OTf)3 in THF | Revealed insights into Al-ion speciation and electrochemistry through DFT and experimental methods. | escholarship.org |

| Al(OTf)3 and LiAlH4 in THF | Demonstrated reversible room-temperature Al electrodeposition. | researchgate.net |

Ethyl methyl sulfone (EMS) has been investigated as a solvent for Al(OTf)3 in the pursuit of halogen-free electrolytes for AIBs. escholarship.org Research has shown that aluminum is electrochemically active in EMS. escholarship.org Spectroscopic analysis has identified different ionic associations of the triflate anion, providing a deeper understanding of the electrolyte's structure. escholarship.org This work contributes to the foundational knowledge needed to design effective and non-corrosive electrolytes for reversible aluminum-ion batteries. escholarship.org

Propylene carbonate (PC) is another solvent that has been considered for Al(OTf)3-based electrolytes. researchgate.netescholarship.org Computational studies have suggested that Al(OTf)3 in PC can offer high oxidative stability and a wide electrochemical window. escholarship.org The dissociation of Al(OTf)3 in PC has been observed to form complexes like [Al(TfO)2-solventn]+. researchgate.net These findings are important for developing electrolytes that can withstand the demanding conditions within a high-performance battery.